Methoxy-d3 Montelukast
CAS No.:
Cat. No.: VC0206752
Molecular Formula: C₃₆H₃₅D₃ClNO₃S
Molecular Weight: 603.23
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₆H₃₅D₃ClNO₃S |
---|---|
Molecular Weight | 603.23 |
Introduction
Chemical Identity and Structural Properties
Methoxy-d3 Montelukast is a labeled impurity of Montelukast, characterized by the substitution of three hydrogen atoms with deuterium atoms in the methoxy group. This deuterium labeling provides specific mass differences that make the compound valuable for analytical applications .
Chemical Nomenclature and Identification
The complete IUPAC chemical name for Methoxy-d3 Montelukast is (R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid . This complex nomenclature reflects the sophisticated molecular structure of the compound.
The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 1351973-25-5 |
Molecular Formula | C36H35D3ClNO3S |
Molecular Weight | 603.23 g/mol |
Appearance | Light Yellow to Orange Solid |
Catalog Number | RCLST725462 (Clinivex) |
Physical and Chemical Properties
Methoxy-d3 Montelukast exhibits specific physical and chemical characteristics that influence its handling, storage, and application in research settings:
Property | Characteristic |
---|---|
Solubility | Slightly soluble in Chloroform and Methanol |
Physical State | Solid |
Color | Light Yellow to Orange |
Stability | Limited data available |
Recommended Storage | Amber Vial, -20°C Freezer, Under inert atmosphere |
The compound's limited solubility in common organic solvents is an important consideration for researchers developing analytical methods or formulations involving this compound .
Relationship to Montelukast
Montelukast Overview
To understand the significance of Methoxy-d3 Montelukast, it is essential to examine its relationship to the parent compound montelukast. Montelukast, commonly marketed under the brand name Singulair, is a selective leukotriene D4-receptor antagonist widely used in the maintenance treatment of asthma .
Montelukast works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . The drug has been approved for medical use since 1998 and has become one of the most frequently prescribed medications, with more than 29 million prescriptions issued in the United States in 2022 alone .
Structural Comparison
Methoxy-d3 Montelukast differs from standard montelukast through the specific deuteration of the methoxy group. The parent compound montelukast has a molecular formula of C35H36ClNO3S with a molecular weight of 586.19 g/mol , while Methoxy-d3 Montelukast has a formula of C36H35D3ClNO3S and a molecular weight of 603.23 g/mol .
The additional carbon atom and substitution of three hydrogen atoms with deuterium atoms account for this difference in molecular weight and contribute to the compound's utility in analytical applications.
Applications and Significance
Research and Analytical Applications
Methoxy-d3 Montelukast serves several important functions in pharmaceutical research:
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Reference Standard: As a labeled impurity of montelukast, it serves as an important reference standard for quality control in pharmaceutical manufacturing .
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Pharmacokinetic Studies: The deuterium labeling enables researchers to track the metabolism and distribution of the compound in biological systems, providing valuable insights into the pharmacokinetics of montelukast .
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Quantitative Analysis: In analytical chemistry, deuterated compounds like Methoxy-d3 Montelukast often serve as internal standards for quantitative mass spectrometry, allowing for more accurate measurement of the parent compound in complex matrices.
Pharmaceutical Quality Control
Pharmacological Context
Mechanism of Action
Understanding the mechanism of action of montelukast provides context for the significance of Methoxy-d3 Montelukast in research. Montelukast works by binding with high affinity and selectivity to the CysLT1 receptor, thereby inhibiting the physiologic actions of leukotrienes LTC4, LTD4, and LTE4 .
In clinical studies, montelukast has demonstrated the ability to inhibit bronchoconstriction at doses as low as 5 mg, significantly improving respiratory function parameters including FEV1 (forced expiratory volume in one second) and PEFR (peak expiratory flow rate) .
Metabolic Considerations
Montelukast undergoes extensive metabolism, primarily in the liver via cytochrome P450 enzymes, particularly CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The metabolism of montelukast produces various metabolites, and Methoxy-d3 Montelukast provides a valuable tool for studying these metabolic pathways and distinguishing between different metabolic products in analytical studies.
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